tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an aminocyclopropyl moiety, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1-aminocyclopropyl)piperidine-1-carboxylate
- tert-Butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-aminocyclopropyl)-1H-indole-1-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the indole moiety can enhance its binding affinity to certain biological targets and influence its reactivity in chemical transformations.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 2-(1-aminocyclopropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-12-7-5-4-6-11(12)10-13(18)16(17)8-9-16/h4-7,10H,8-9,17H2,1-3H3 |
InChI Key |
QPMMPFQXJSAYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.